molecular formula C21H30N2O4S2 B216047 N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Cat. No. B216047
M. Wt: 438.6 g/mol
InChI Key: RKJQZIBUGYMFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It acts by inhibiting the activity of COX-2, a key enzyme involved in the production of inflammatory mediators, and VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cells, reduce the production of inflammatory mediators, and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and exhibits high yield. It also exhibits significant anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, it has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide. Some of these include exploring its potential applications in the treatment of various diseases, studying its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further research is needed to determine its potential toxicity and side effects.
Conclusion:
In conclusion, N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits significant anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. Further research is needed to determine its full potential and limitations.

Synthesis Methods

The synthesis of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N,N-dibutyl-4-aminobenzenesulfonamide in the presence of a base. The reaction results in the formation of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide in high yield.

Scientific Research Applications

N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

properties

Product Name

N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-4-6-16-23(17-7-5-2)29(26,27)21-14-10-19(11-15-21)22-28(24,25)20-12-8-18(3)9-13-20/h8-15,22H,4-7,16-17H2,1-3H3

InChI Key

RKJQZIBUGYMFGJ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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